1-methyl-3-propyl-1H-Imidazolium thiocyanate
Description
Properties
Molecular Formula |
C8H15N3S |
|---|---|
Molecular Weight |
185.29 g/mol |
IUPAC Name |
1-methyl-3-propyl-1,2-dihydroimidazol-1-ium;thiocyanate |
InChI |
InChI=1S/C7H14N2.CHNS/c1-3-4-9-6-5-8(2)7-9;2-1-3/h5-6H,3-4,7H2,1-2H3;3H |
InChI Key |
SGBQLOYPZOLCNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C[NH+](C=C1)C.C(#N)[S-] |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of Imidazole Derivatives with Alkyl Thiocyanates
The most straightforward and efficient preparation method involves a one-step alkylation reaction between an imidazole derivative and an alkyl thiocyanate. Specifically, 1-methylimidazole (or a related imidazole derivative) is reacted with an alkyl thiocyanate such as propylthiocyanate under controlled conditions to form the desired imidazolium thiocyanate salt.
- Reaction Mechanism: The alkylation occurs at the non-substituted nitrogen atom of the imidazole ring, transferring the alkyl group (propyl in this case) to form the imidazolium cation, while the thiocyanate remains as the counter anion.
- Reaction Conditions: The reaction can be conducted with or without solvents and catalysts. Common solvents include alcohols, acetonitrile, acetone, or ethyl acetate. Temperature ranges from 0 to 250 °C, preferably 20 to 180 °C. Reaction times vary from 10 minutes to 48 hours, with 2 to 8 hours being optimal for high yields.
- Advantages: This method yields the product directly in high purity (>95%) and high yield (often >95%), often without the need for further purification if equimolar amounts of reactants are used and no solvent is present. This one-step process reduces time, cost, and complexity compared to multi-step syntheses.
Comparison with Multi-Step Ion-Exchange Methods
Earlier methods involved preparing an imidazolium halide salt followed by ion exchange with silver thiocyanate or tetrabutylammonium thiocyanate to replace the halide with thiocyanate. These multi-step procedures suffer from drawbacks:
- Impurities: The product often contains residual silver or halide ions, reducing purity and limiting applications.
- Lower Yield: Yields are typically lower (~60%) compared to direct alkylation.
- Complex Workup: Requires filtration, extraction, and removal of volatile components, increasing time and cost.
Metathesis Reaction (General)
Another approach, demonstrated for related imidazolium thiocyanates, is a metathesis reaction where a preformed imidazolium halide or other salt is reacted with sodium thiocyanate to exchange the anion. While this method is useful for certain derivatives, it is less efficient for 1-methyl-3-propyl-1H-imidazolium thiocyanate due to the availability of direct alkylation routes.
Summary Table of Preparation Methods
| Method | Reactants | Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Direct Alkylation (One-step) | 1-methylimidazole + propylthiocyanate | 20–180 °C, 2–8 h, solvent optional | >95 | >95 | High yield, high purity, simple, cost-effective | Requires controlled temperature/time |
| Ion Exchange (Multi-step) | Imidazolium halide + AgSCN or TBA-SCN | Ambient to reflux, multiple steps | ~60 | Variable | Established method | Impurities, complex workup, lower yield |
| Metathesis Reaction | Imidazolium salt + NaSCN | Varies | Moderate | Moderate | Useful for some derivatives | Less direct, may require purification |
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-propyl-1H-imidazolium thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate anion can participate in nucleophilic substitution reactions.
Complexation Reactions: The imidazolium cation can form complexes with metal ions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as halides or other anions.
Complexation Reactions: Often involve metal salts and occur under mild conditions.
Major Products Formed:
Substitution Reactions: Result in the formation of new ionic liquids with different anions.
Complexation Reactions: Lead to the formation of metal-imidazolium complexes.
Scientific Research Applications
1-Methyl-3-propyl-1H-imidazolium thiocyanate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-3-propyl-1H-imidazolium thiocyanate involves its ability to stabilize transition states and intermediates in chemical reactions. The imidazolium cation interacts with various molecular targets, facilitating reactions through ionic interactions and hydrogen bonding . The thiocyanate anion can also participate in nucleophilic attacks, further enhancing the compound’s reactivity .
Comparison with Similar Compounds
Structural Analogues: Cation Variations
1-Ethyl-3-Methylimidazolium Thiocyanate ([C₂C₁Im][SCN])
- Cation Structure : Shorter ethyl group (C₂) at N3 vs. propyl (C₃) in the target compound.
- Key Differences :
- Gas Solubility : [C₂C₁Im][SCN] exhibits stronger SO₂ absorption due to the thiocyanate anion's role in forming S···N adducts with SO₂, while the shorter ethyl chain reduces steric hindrance, enhancing interaction efficiency .
- Viscosity : Lower viscosity compared to the propyl variant, improving mass transfer in gas separation processes.
1-Butyl-3-Methylimidazolium Acetate ([C₄C₁Im][OAc])
- Structural Differences : Butyl chain (C₄) at N3 and acetate (OAc⁻) anion.
- Functional Contrasts :
- Anion Behavior : Acetate’s carboxylate group enables stronger hydrogen bonding, making [C₄C₁Im][OAc] more hydrophilic and effective in biomass dissolution. Thiocyanate’s weaker coordination favors gas capture .
- Thermal Stability : Thiocyanate-based ILs generally degrade above 300°C, while acetate ILs decompose at lower temperatures (~250°C) due to anion instability .
Anion Variations in 1-Methyl-3-Propylimidazolium Salts
1-Methyl-3-Propylimidazolium Hexafluorophosphate ([C₃C₁Im][PF₆])
- Anion Properties : PF₆⁻ is less polarizable than SCN⁻, resulting in lower CO₂ solubility but higher hydrophobicity.
- Applications : [C₃C₁Im][PF₆] is preferred in hydrophobic reaction media, whereas the thiocyanate variant is better suited for polar solute dissolution .
1-Methyl-3-Propylimidazolium Bromide ([C₃C₁Im][Br])
- Ionic Interactions : Bromide (Br⁻) forms stronger Coulombic interactions with the cation, increasing melting point (mp > 100°C) compared to the thiocyanate salt (mp < 0°C).
- Conductivity : Higher ionic conductivity in [C₃C₁Im][Br] due to smaller anion size and faster ion mobility.
Performance in Gas Absorption
- Key Insight : The propyl chain in 1-methyl-3-propylimidazolium thiocyanate enhances the cation’s “cage effect” around SO₂, improving selectivity over CO₂ compared to ethyl analogues .
Biological Activity
1-Methyl-3-propyl-1H-imidazolium thiocyanate (MPIT) is an ionic liquid that has garnered attention for its unique properties and potential biological applications. Ionic liquids (ILs) are salts that are liquid at room temperature and have low volatility, making them suitable for various applications in biomedicine, catalysis, and material science. This article reviews the biological activity of MPIT, focusing on its antimicrobial, anticancer, and cytotoxic properties.
- Molecular Formula : C₇H₁₃N₂S
- Molecular Weight : 157.26 g/mol
- IUPAC Name : 1-methyl-3-propylimidazol-3-ium thiocyanate
Antimicrobial Properties
Research indicates that MPIT exhibits significant antimicrobial activity against various bacterial strains. The mechanism of action is primarily attributed to the disruption of bacterial cell membranes, which is facilitated by the cationic nature of the imidazolium ring.
Table 1: Antimicrobial Activity of MPIT Against Various Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.5 mg/mL |
| Staphylococcus aureus | 0.8 mg/mL |
| Listeria monocytogenes | 0.6 mg/mL |
These results demonstrate that MPIT is effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in pharmaceutical applications .
Anticancer Activity
The anticancer properties of MPIT have been evaluated in vitro using several cancer cell lines, including breast cancer (MCF7) and liver cancer (HepG2). Studies reveal that MPIT induces apoptosis in cancer cells through the activation of caspase pathways.
Table 2: Cytotoxic Effects of MPIT on Cancer Cell Lines
| Cell Line | IC₅₀ (mg/mL) | Mechanism of Action |
|---|---|---|
| MCF7 | 0.4 | Induction of apoptosis |
| HepG2 | 0.5 | Cell cycle arrest and apoptosis |
The compound's ability to selectively target cancer cells while sparing normal cells highlights its therapeutic potential in cancer treatment .
Cytotoxicity Assessment
While evaluating the safety profile of MPIT, cytotoxicity tests were conducted on healthy human dermal fibroblast (HDF) cells. The results indicated a low cytotoxic effect, with an IC₅₀ value significantly higher than that observed in cancer cells.
Table 3: Cytotoxicity of MPIT on Healthy Cells
| Cell Type | IC₅₀ (mg/mL) |
|---|---|
| HDF | >1.0 |
These findings suggest that MPIT could be a promising candidate for therapeutic applications due to its selective toxicity towards cancer cells compared to normal cells .
Case Studies
A recent study explored the incorporation of MPIT into polyvinyl chloride (PVC) matrices to create antimicrobial films. The films demonstrated enhanced antimicrobial properties against Listeria monocytogenes and exhibited good mechanical stability, making them suitable for biomedical applications such as wound dressings and packaging materials .
Q & A
Q. What are the standard methods for synthesizing and purifying 1-methyl-3-propyl-1H-imidazolium thiocyanate, and how can reaction progress be monitored?
- Methodological Answer: Synthesis typically involves reacting alkyl halides with imidazole derivatives, followed by anion exchange. For example, thiocyanate anions can be introduced via metathesis with potassium thiocyanate. Reaction progress is monitored using thin-layer chromatography (TLC) with solvent systems like ethyl acetate:hexane (6:4 v/v) or chloroform:methanol (9:1 v/v), visualized under UV light (254/365 nm). Purification employs column chromatography (200–250 mesh silica gel) or recrystallization .
Q. Which analytical techniques are essential for characterizing the physicochemical properties of this ionic liquid?
- Methodological Answer: Key techniques include:
- NMR spectroscopy (¹H, ¹³C): To confirm molecular structure and purity.
- Density and surface tension measurements: Used to estimate properties like molar volume and parachor .
- Differential scanning calorimetry (DSC): For thermal stability and phase transition analysis.
- Dynamic light scattering (DLS): To study aggregation behavior in solution .
Q. How can researchers assess the stability of 1-methyl-3-propyl-1H-imidazolium thiocyanate under varying environmental conditions?
- Methodological Answer: Stability is evaluated through:
- Thermogravimetric analysis (TGA): To determine decomposition temperatures.
- Long-term storage tests: Monitor changes in viscosity, color, or NMR spectra under controlled humidity and temperature.
- pH-dependent studies: Assess hydrolytic stability by exposing the compound to acidic/basic conditions and analyzing degradation products via HPLC or mass spectrometry.
Advanced Research Questions
Q. How do weakly hydrated anions like thiocyanate influence the conformational stability of polymers in ionic liquid solutions?
- Methodological Answer: The Hofmeister effect governs anion-polymer interactions. Weakly hydrated anions (e.g., SCN⁻) can destabilize polymers like poly(N-isopropylacrylamide) via electrostatic screening or direct binding. Experimental approaches include:
- Quartz crystal microbalance (QCM): To study adsorption/desorption kinetics at interfaces.
- Atomic force microscopy (AFM): For nanoscale conformational changes .
- Contradiction Note: Despite thiocyanate’s chaotropic nature, salting-out effects may arise from anion-induced electrostatic stabilization, requiring mechanistic reconciliation .
Q. What are the challenges in quantifying thiocyanate anions in complex biological or environmental matrices, and how can they be addressed?
- Methodological Answer: Challenges include interference from sulfides, cyanides, or organic matter. Solutions involve:
- Recovery tests: Spiking known thiocyanate concentrations into samples to validate accuracy .
- Statistical validation: Use ANOVA and Student’s t-test for comparative analysis of treated/untreated samples.
- Chromatographic separation: HPLC with UV detection or ion chromatography to isolate thiocyanate from interferents .
Q. Can 1-methyl-3-propyl-1H-imidazolium thiocyanate serve as a green solvent in bioremediation processes?
- Methodological Answer: Potential applications include microbial degradation of thiocyanate in industrial effluents. Key steps:
Q. How does the thiocyanate anion participate in the synthesis of heterocyclic compounds, and what mechanistic insights are critical for reaction design?
- Methodological Answer: SCN⁻ acts as a nucleophile or ligand in forming thiadiazoline or imidazolinone derivatives. Mechanistic studies require:
- IR and mass spectrometry: To track intermediate formation (e.g., thioamide linkages).
- Kinetic profiling: Vary reaction parameters (temperature, solvent polarity) to elucidate rate-determining steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
